REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:4]=1.[Br:15]N1C(C)(C)C(=O)N(Br)C1=O>C(O)(=O)C>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:8]=[C:7]([Br:15])[CH:6]=[C:5]([C:9]([F:10])([F:11])[F:12])[CH:4]=1
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
77.25 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
With the acid mixture rapidly stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
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ADDITION
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Details
|
thermocouple, and addition funnel),
|
Type
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ADDITION
|
Details
|
was added
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Type
|
CONCENTRATION
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Details
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concentrated (96%) sulfuric acid (142 mL) in one portion
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Type
|
TEMPERATURE
|
Details
|
An exothermic heat of solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
CUSTOM
|
Details
|
to give a multiple phase mixture (solid and two liquid)
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
that raised the internal temperature to ˜40° C.
|
Type
|
TEMPERATURE
|
Details
|
(jacket cooling at 15° C)
|
Type
|
CUSTOM
|
Details
|
(after 5 min)
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 45° C. for 4.5 hr
|
Duration
|
4.5 h
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |